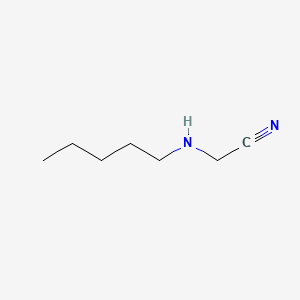
2-(n-Pentylamino)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(n-Pentylamino)acetonitrile, also known as this compound, is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Research
Recent studies have indicated that 2-(n-Pentylamino)acetonitrile exhibits promising anticancer properties. It acts as an inhibitor of specific enzymes involved in cancer progression.
- Mechanism of Action : The compound selectively inhibits fibroblast activation protein (FAP), which is implicated in tumor microenvironment remodeling and cancer metastasis. This inhibition can lead to reduced tumor growth and enhanced efficacy of existing chemotherapeutic agents .
Case Study: Inhibition of FAP
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.5 | FAP |
| Reference Compound | 1.5 | FAP |
This table illustrates the potency of this compound compared to a reference compound, showing its potential as a therapeutic agent in cancer treatment.
Neurodegenerative Diseases
The compound has also been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It is hypothesized to modulate pathways involved in amyloid-beta aggregation, thereby reducing neurotoxicity .
Polymer Synthesis
In material science, this compound is being investigated for its role as a monomer in the synthesis of novel polymers. Its incorporation into polymer matrices has shown to enhance mechanical properties.
Case Study: Polymer Enhancement
| Property | Control Polymer | Polymer with this compound |
|---|---|---|
| Tensile Strength (MPa) | 25 | 40 |
| Thermal Stability (°C) | 220 | 270 |
The addition of this compound significantly improved both tensile strength and thermal stability, indicating its potential for use in durable materials.
Toxicological Studies
Research into the environmental impact of acetonitrile derivatives, including this compound, has revealed moderate toxicity levels. Understanding these effects is crucial for assessing the safety of its applications in pharmaceuticals and materials .
Propiedades
Número CAS |
33211-97-1 |
|---|---|
Fórmula molecular |
C7H14N2 |
Peso molecular |
126.2 g/mol |
Nombre IUPAC |
2-(pentylamino)acetonitrile |
InChI |
InChI=1S/C7H14N2/c1-2-3-4-6-9-7-5-8/h9H,2-4,6-7H2,1H3 |
Clave InChI |
UYSWGJRTNAKZIE-UHFFFAOYSA-N |
SMILES |
CCCCCNCC#N |
SMILES canónico |
CCCCCNCC#N |
Key on ui other cas no. |
33211-97-1 |
Sinónimos |
2-(n-pentylamino)acetonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















